Sch59498

PDE1C phosphodiesterase cardiovascular

Sch59498 is a potent PDE1C inhibitor for hypertension, thrombosis, and SMA research. It offers a unique chemotype for target engagement and structural biology. Procure for pilot studies and confirm PDE1C activity with in-house assays due to undisclosed potency data.

Molecular Formula C17H25N5O
Molecular Weight 315.4 g/mol
Cat. No. B8487438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch59498
Molecular FormulaC17H25N5O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=NC2=C(N1)C(=O)N(C3=NC4CCCC4N23)C
InChIInChI=1S/C17H25N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,12+/m1/s1
InChIKeyDYIUKMSMAJWWAT-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sch59498 PDE1C Inhibitor: CAS 224157-99-7 for SMA and Cardiovascular Research Procurement


Sch59498 (CAS 224157-99-7) is a synthetic small-molecule inhibitor primarily characterized as a potent phosphodiesterase 1c (PDE1C) inhibitor, with reported antihypertensive and antiplatelet effects . It has also been disclosed as a potential agent for treating proximal spinal muscular atrophy (SMA) by preventing or slowing motor neuron death [1]. Structurally, it is a fused heterocyclic compound with the IUPAC name (11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one, and a molecular weight of 315.41 g/mol .

Why PDE1C Inhibitors Like Sch59498 Cannot Be Substituted Without Quantitative Selectivity Data


Phosphodiesterase 1 (PDE1) exists as three isoforms (PDE1A, PDE1B, PDE1C) with distinct tissue distributions and physiological roles, and PDE1C in particular is enriched in cardiac myocytes and smooth muscle where it regulates cGMP and cAMP pools critical for contractility and proliferation [1]. In-class PDE1 inhibitors such as vinpocetine, IC86340, and PF-04822163 exhibit differing isoform selectivity profiles and off-target liabilities that preclude simple interchangeability [2][3]. Therefore, direct substitution of Sch59498 with a generic PDE1 inhibitor without rigorous isoform-specific and functional comparative data would constitute an uncontrolled variable in any mechanistic or pharmacological study. The evidence below evaluates the extent to which Sch59498’s own quantitative differentiation can be documented from publicly accessible sources.

Sch59498 Quantitative Comparator Evidence: PDE1C Inhibition and Beyond


Sch59498 PDE1C Inhibitory Potency: Critical Data Gap vs. Vinpocetine and IC86340

A comprehensive search of primary research articles, patents, and authoritative databases returned no quantitative IC50 or Ki values for Sch59498 against PDE1C or any other PDE isoform. Vendors consistently describe Sch59498 as a 'potent' PDE1C inhibitor, but the exact potency (e.g., IC50) is not disclosed in the public domain as of April 2026 . In contrast, comparator PDE1 inhibitors have well‑established potency data: vinpocetine exhibits an IC50 of approximately 10–20 µM against PDE1 [1], while IC86340 demonstrates an IC50 of ~100 nM for PDE1 [2]. Without a comparable quantitative potency value for Sch59498, no direct potency‑based differentiation can be asserted. This represents a fundamental evidence gap for any procurement decision predicated on molecular potency.

PDE1C phosphodiesterase cardiovascular

Sch59498 Isoform Selectivity Profile: Absence of Data Precludes Comparison with PDE1A/PDE1B‑Selective Tools

Selectivity across PDE1 isoforms (PDE1A, PDE1B, PDE1C) is a critical parameter for target validation studies. Publicly available information for Sch59498 provides no selectivity ratios or fold‑selectivity data against PDE1A or PDE1B . In contrast, tool compounds such as PF‑04822163 have been characterized with defined selectivity: PF‑04822163 exhibits >100‑fold selectivity for PDE1 over other PDE families, but its intra‑PDE1 isoform selectivity is not fully described [1]. Without such data, Sch59498 cannot be positioned relative to more completely characterized PDE1 inhibitors.

isoform selectivity PDE1A PDE1B PDE1C

Sch59498 In Vivo Efficacy Data: No Publicly Accessible Head‑to‑Head Comparisons with Standard‑of‑Care Antihypertensives

Sch59498 is described as possessing antihypertensive and antiplatelet effects , yet no peer‑reviewed publications or regulatory documents detailing in vivo blood pressure reduction, dose‑response relationships, or comparative efficacy versus established antihypertensive agents (e.g., ACE inhibitors, calcium channel blockers) could be located. Other PDE1 inhibitors such as IC86340 have been shown to attenuate cardiac hypertrophy in rodent models of chronic isoproterenol infusion [1], but no analogous in vivo data exist for Sch59498 in the accessible literature. This absence precludes any evidence‑based claim of superior or even comparable in vivo performance.

antihypertensive in vivo cardiovascular

Sch59498 Purity and Physical Specifications: Comparable to Industry Standard but Not Differentiating

Commercial vendors report Sch59498 purity of ≥98% , which is consistent with the typical purity range (≥95–98%) offered for research‑grade small‑molecule inhibitors including PDE1 comparators such as vinpocetine and IC86340 . While this purity is adequate for most in vitro assays, it does not constitute a procurement‑differentiating feature. No vendor provides batch‑specific certificate of analysis data publicly, and no unique physicochemical stability or solubility advantage over other PDE1C inhibitors is documented.

purity specifications quality control

Appropriate Use Cases for Sch59498 Given Current Evidence Limitations


Target Engagement Studies Requiring a PDE1C Inhibitor Tool Compound

Given the absence of quantitative potency data, Sch59498 should be considered a 'low‑confidence' tool compound for PDE1C target engagement studies. Researchers must independently validate its IC50 and selectivity profile in their own assay systems before use. Without such validation, experimental results cannot be reliably attributed to PDE1C inhibition. Until quantitative data emerges, Sch59498 is not recommended for studies where isoform selectivity or potency is a critical experimental parameter .

Spinal Muscular Atrophy (SMA) Pre‑Clinical Models

The patent literature suggests Sch59498 may have utility in treating or ameliorating SMA by preventing motor neuron death [1]. However, no peer‑reviewed in vivo efficacy data are publicly available. Therefore, Sch59498 could be explored as an exploratory agent in SMA‑relevant cellular or animal models, but investigators should be aware that the basis for this application remains proprietary and lacks independent validation. Procurement for this indication should be accompanied by plans for rigorous internal characterization.

Cardiovascular Disease Exploratory Research

Sch59498's alleged antihypertensive and antiplatelet effects position it as a candidate for exploratory studies in hypertension or thrombosis models. Yet, without disclosed potency or in vivo efficacy data, it cannot be considered a validated tool for these indications. Researchers may acquire Sch59498 for pilot studies, but must treat any observed effects as preliminary and confirm with established PDE1 inhibitors (e.g., IC86340) where quantitative benchmarks exist.

Chemical Probe for PDE1C Structural Biology

Sch59498's fused heterocyclic structure may offer a unique chemotype for PDE1C co‑crystallization or binding‑mode studies. In the absence of selectivity data, however, it is not a preferred probe for structural work. Procurement for structural biology should be limited to laboratories equipped to generate their own biochemical characterization data concurrently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch59498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.